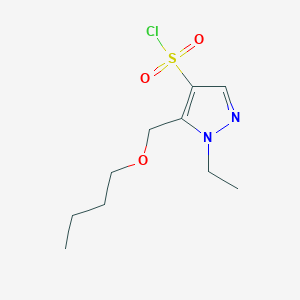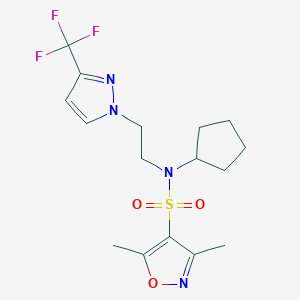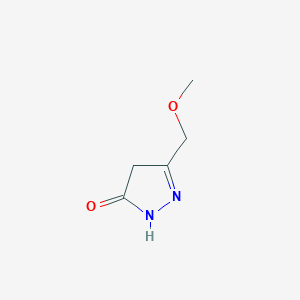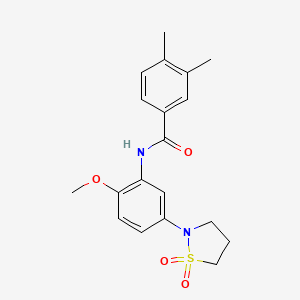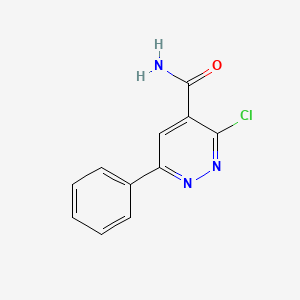![molecular formula C10H16Br2O3 B2781899 Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate CAS No. 2551118-35-3](/img/structure/B2781899.png)
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is a chemical compound with the CAS Number: 2551118-35-3 . It has a molecular weight of 344.04 . The IUPAC name for this compound is ethyl 2-bromo-2-(1-(2-bromoethoxy)cyclobutyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Synthesis of Anti-HIV Agents : Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from arylacetonitriles and 2-bromo esters, have shown potent anti-HIV-1 activity. These compounds, including 6-benzyl-5-ethyl-2',3'-dideoxyuridine, demonstrate effectiveness against HIV-1 (Danel et al., 1996).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Bromophenol derivatives with a cyclopropyl moiety, synthesized from reactions involving ethyl diazoacetate, have been identified as effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Rearrangement Under Basic Conditions : A study on the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions revealed the formation of 2-oxopropyl derivatives through a dioxolane intermediate. This finding is significant in organic synthesis (Alliot et al., 2013).
Cycloaddition Reactions : Ethyl 4-chloro-2-oxobut-3-ynoate and ethyl 4-bromo-2-oxobut-3-ynoate have been utilized in [2+2]-cycloaddition reactions with unactivated alkenes. These reactions are unusual and significant for the synthesis of complex organic compounds (Koldobskii et al., 2008).
Synthesis of Highly Functionalized Pyran Derivatives : Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates have been used in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates to produce spiro-cyclobutene derivatives, which subsequently form electron-deficient 1,3-dienes that cyclize into 2H-pyran derivatives (Yavari & Bayat, 2003).
Properties
IUPAC Name |
ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJLFIKZUCIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCC1)OCCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)
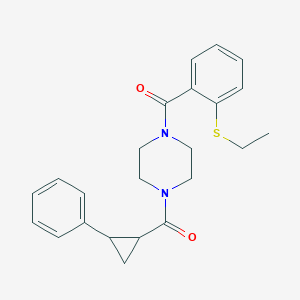
![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)

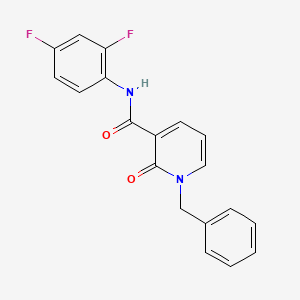
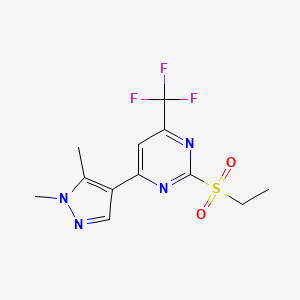
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
